Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate
Overview
Description
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate is a complex organic compound that features a pyrimidine ring substituted with a dioxaborolane group and a benzyl carbamate moiety
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound’s mode of action is likely related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with proteins, nucleic acids, and carbohydrates, which can lead to changes in the function of these biomolecules . The exact interaction of this compound with its targets would depend on the specific biological context.
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in a variety of biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion .
Pharmacokinetics
They are metabolized primarily by the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the context in which it is used. Due to the ability of boronic acids to form reversible covalent bonds with various biomolecules, the compound could potentially alter the function of these molecules, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH and the presence of diols can influence the stability and efficacy of boronic acids and their derivatives. For example, boronic acids can form boronate esters in the presence of diols, which can affect their reactivity. Additionally, the pKa of boronic acids is typically in the range of physiological pH, meaning that changes in pH can affect their protonation state and, consequently, their reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst and bis(pinacolato)diboron.
Attachment of the Benzyl Carbamate Moiety: The final step involves the formation of the carbamate linkage, typically through the reaction of the pyrimidine derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts such as palladium or copper, along with appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound can be used as a precursor for the synthesis of potential therapeutic agents. Its ability to form stable boron-containing compounds makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the production of advanced materials, including polymers and nanomaterials. It can also be used in the development of new agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofurazan
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
Uniqueness
Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)carbamate is unique due to its combination of a pyrimidine ring, a dioxaborolane group, and a benzyl carbamate moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BN3O4/c1-17(2)18(3,4)26-19(25-17)14-10-20-15(21-11-14)22-16(23)24-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H,20,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIYVGONUAHWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682318 | |
Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-98-4 | |
Record name | Carbamic acid, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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